2-(allylthio)-6,7-difluoroquinazolin-4(3H)-one
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Overview
Description
2-(Allylthio)-6,7-difluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the allylthio group and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-6,7-difluoroquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 6,7-difluoroquinazolin-4(3H)-one as the core structure.
Allylation: The introduction of the allylthio group is achieved through a nucleophilic substitution reaction. This involves reacting 6,7-difluoroquinazolin-4(3H)-one with allylthiol in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)-6,7-difluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the allylthio group or to modify the quinazolinone core using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, in solvents like DMF or acetonitrile (CH3CN)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-allylated quinazolinones
Substitution: Amino- or thio-substituted quinazolinones
Scientific Research Applications
2-(Allylthio)-6,7-difluoroquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(allylthio)-6,7-difluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the allylthio group and fluorine atoms can enhance binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Allylthio)pyrazine: Known for its cancer chemopreventive properties through selective inhibition of cytochrome P-450 and induction of phase II detoxification enzymes.
2-Allylthiobenzimidazole: Forms dihydrothiazolo[3,2-a]benzimidazolium systems upon reaction with iodine.
Uniqueness
2-(Allylthio)-6,7-difluoroquinazolin-4(3H)-one is unique due to the presence of both the allylthio group and fluorine atoms, which confer distinct chemical reactivity and potential biological activity. Its quinazolinone core structure also differentiates it from other similar compounds, providing a unique scaffold for drug development and research applications.
Properties
IUPAC Name |
6,7-difluoro-2-prop-2-enylsulfanyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c1-2-3-17-11-14-9-5-8(13)7(12)4-6(9)10(16)15-11/h2,4-5H,1,3H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGUUGBSKAFZQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC(=C(C=C2C(=O)N1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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